4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture)
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Overview
Description
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) is a synthetic compound derived from drospirenone, a synthetic steroidal progestin. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) involves several steps, starting from drospirenone. The key steps include:
Sulfation: Drospirenone undergoes sulfation to introduce the sulfate group.
Reduction: The compound is then reduced to form the 4,5-dihydro derivative.
Salt Formation: Finally, the triethylammonium salt is formed by reacting the sulfate derivative with triethylamine.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Further reduction can modify its chemical structure.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential use in hormonal therapies.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) involves its interaction with specific molecular targets. It primarily acts on progesterone receptors, modulating their activity. This modulation affects various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) stands out due to its unique sulfate group and triethylammonium salt form. Similar compounds include:
Drospirenone: The parent compound with similar progestin activity.
Ethinyl Estradiol: Often combined with drospirenone in hormonal therapies.
Levonorgestrel: Another synthetic progestin with different chemical properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C30H49NO6S |
---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(1R,2S,4R,5S,10S,11S,14S,15S,16S,18S,19S)-10,14-dimethyl-5'-oxospiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H34O6S.C6H15N/c1-22-6-3-12(30-31(26,27)28)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(25)29-24;1-4-7(5-2)6-3/h12-18,20-21H,3-11H2,1-2H3,(H,26,27,28);4-6H2,1-3H3/t12?,13-,14+,15-,16+,17+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI Key |
YBMDZHLQFIVJTL-HALWOYFASA-N |
Isomeric SMILES |
CCN(CC)CC.C[C@]12CCC(C[C@H]1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)OS(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CC12CCC(CC1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)OS(=O)(=O)O |
Origin of Product |
United States |
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